Cas no 2160570-50-1 (1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one)

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one structure
2160570-50-1 structure
Product name:1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one
CAS No:2160570-50-1
MF:C10H17NO2
Molecular Weight:183.24748301506
CID:5413195
PubChem ID:132397011

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • SCHEMBL23328995
    • 2160570-50-1
    • EN300-2617210
    • 1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
    • Z2683085489
    • AKOS034128914
    • 1-[3-(1,1-Dimethylethoxy)-1-azetidinyl]-2-propen-1-one
    • 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one
    • インチ: 1S/C10H17NO2/c1-5-9(12)11-6-8(7-11)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3
    • InChIKey: QGNCOHBHFCJPFU-UHFFFAOYSA-N
    • SMILES: C(N1CC(OC(C)(C)C)C1)(=O)C=C

計算された属性

  • 精确分子量: 183.125928785g/mol
  • 同位素质量: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 1

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 294.5±29.0 °C(Predicted)
  • 酸度系数(pKa): -2.24±0.40(Predicted)

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2617210-0.5g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
0.5g
$809.0 2024-06-18
Enamine
EN300-2617210-0.05g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
0.05g
$707.0 2024-06-18
Enamine
EN300-2617210-1g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 90%
1g
$842.0 2023-09-14
Enamine
EN300-2617210-0.25g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
0.25g
$774.0 2024-06-18
Enamine
EN300-2617210-0.1g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
0.1g
$741.0 2024-06-18
Enamine
EN300-2617210-10g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 90%
10g
$3622.0 2023-09-14
Enamine
EN300-2617210-2.5g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
2.5g
$1650.0 2024-06-18
Enamine
EN300-2617210-5.0g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
5.0g
$2443.0 2024-06-18
Enamine
EN300-2617210-10.0g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 95%
10.0g
$3622.0 2024-06-18
Enamine
EN300-2617210-5g
1-[3-(tert-butoxy)azetidin-1-yl]prop-2-en-1-one
2160570-50-1 90%
5g
$2443.0 2023-09-14

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one 関連文献

1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2160570-50-1 and Product Name: 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one

The compound with the CAS number 2160570-50-1 and the product name 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural versatility. The presence of a tert-butoxy group and an azetidinone core suggests a unique combination of functional properties that make this molecule a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in azetidinone derivatives due to their ability to interact with various biological targets. The tert-butoxy substituent in this compound not only enhances its stability but also influences its electronic and steric properties, making it an attractive scaffold for medicinal chemists. The azetidinone ring, a five-membered lactam, is known for its role in several bioactive molecules, including antibiotics and antiviral agents. This structural motif provides a favorable platform for modulating biological activity through strategic functionalization.

One of the most compelling aspects of 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one is its potential as a lead compound for the development of novel therapeutic agents. The combination of the azetidinone core with the prop-2-en-1-one functionality creates a molecule with both electrophilic and nucleophilic centers, which can be further modified to target specific biological pathways. Current research in this area has highlighted the importance of such multifunctional compounds in addressing complex diseases, particularly those involving inflammation and metabolic disorders.

Recent studies have demonstrated that azetidinone derivatives can exhibit significant inhibitory effects on various enzymes and receptors. For instance, modifications of the azetidinone scaffold have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the tert-butoxy group can serve as a protective moiety during synthetic transformations, allowing for selective functionalization at other positions on the molecule. This flexibility is crucial in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

The structural features of 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one also make it an interesting candidate for exploring new synthetic methodologies. The presence of both an enone and an azetidinone moiety offers opportunities for diverse chemical reactions, including Michael additions, aldol condensations, and ring-closing reactions. These transformations can be harnessed to create libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with computational modeling have been instrumental in identifying promising candidates from such libraries, streamlining the drug discovery process.

In addition to its pharmacological potential, this compound may find applications in materials science due to its unique structural properties. The rigid five-membered ring system combined with the conjugated enone moiety could lead to interesting optical and electronic characteristics. Researchers are exploring how such structural features can be leveraged to develop new types of organic semiconductors or luminescent materials. The stability provided by the tert-butoxy group also makes it a suitable candidate for polymerization reactions, potentially leading to novel polymeric materials with enhanced performance.

The synthesis of 1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient synthesis pathways, reducing waste and improving scalability. Green chemistry principles are increasingly being applied to these processes, emphasizing sustainability and environmental responsibility.

As research continues to uncover new applications for this compound, it is likely that collaborations between academic institutions and pharmaceutical companies will accelerate its development into clinical candidates. The versatility of its structural framework allows for broad exploration across multiple therapeutic areas, including oncology, neurology, and infectious diseases. By leveraging cutting-edge synthetic techniques and computational tools, scientists are poised to unlock the full potential of this promising molecule.

In conclusion,1-3-(tert-butoxy)azetidin-1-ylprop-2-en-1-one represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential biological activities. The combination of an azetidinone core with a propenone functionality provides a versatile platform for drug discovery and material science applications. As research progresses, this compound is expected to play a crucial role in developing novel therapeutic agents that address unmet medical needs.

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